molecular formula C9H8BrNO3 B14835853 (2-Acetyl-6-bromopyridin-4-YL)acetic acid

(2-Acetyl-6-bromopyridin-4-YL)acetic acid

Cat. No.: B14835853
M. Wt: 258.07 g/mol
InChI Key: WXCYXLSAGIYQAO-UHFFFAOYSA-N
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Description

(2-Acetyl-6-bromopyridin-4-YL)acetic acid is a chemical compound with the molecular formula C9H8BrNO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyl-6-bromopyridin-4-YL)acetic acid typically involves the bromination of 2-acetylpyridine followed by the introduction of an acetic acid moiety. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Acetyl-6-bromopyridin-4-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Acetyl-6-bromopyridin-4-YL)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Acetyl-6-bromopyridin-4-YL)acetic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and acetyl groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Acetyl-6-bromopyridin-4-YL)acetic acid is unique due to the presence of both the bromine and acetyl groups, which confer specific reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

2-(2-acetyl-6-bromopyridin-4-yl)acetic acid

InChI

InChI=1S/C9H8BrNO3/c1-5(12)7-2-6(4-9(13)14)3-8(10)11-7/h2-3H,4H2,1H3,(H,13,14)

InChI Key

WXCYXLSAGIYQAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)CC(=O)O)Br

Origin of Product

United States

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